Dabigatran Acyl-β-D-Glucuronide Trifluoroacetic Acid Salt
Dabigatran Acyl-β-D-Glucuronide Trifluoroacetic Acid Salt
Dabigatran Acyl-β-D-Glucuronide Trifluoroacetic Acid Salt is the major metabolite of Dabigatran in humans. Four isomeric acylglucuronides of Dabigatran were isolated and purified from urine of dosed rhesus monkeys. NMR analysis confirmed the structures of the four metabolites as the 1-O-acylglucuronide (β anomer) and the 2-O-, 3-O-, and 4-O-acylglucuronides (α and β anomers).
Brand Name:
Vulcanchem
CAS No.:
1015167-40-4
VCID:
VC0194509
InChI:
InChI=1S/C31H33N7O9/c1-37-20-10-7-17(14-19(20)36-22(37)15-35-18-8-5-16(6-9-18)28(32)33)29(43)38(21-4-2-3-12-34-21)13-11-23(39)46-31-26(42)24(40)25(41)27(47-31)30(44)45/h2-10,12,14,24-27,31,35,40-42H,11,13,15H2,1H3,(H3,32,33)(H,44,45)/t24-,25-,26+,27-,31+/m0/s1
SMILES:
CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N
Molecular Formula:
C33H34F3N7O11
Molecular Weight:
761.66
Dabigatran Acyl-β-D-Glucuronide Trifluoroacetic Acid Salt
CAS No.: 1015167-40-4
Impurities
VCID: VC0194509
Molecular Formula: C33H34F3N7O11
Molecular Weight: 761.66
Purity: > 95%
CAS No. | 1015167-40-4 |
---|---|
Product Name | Dabigatran Acyl-β-D-Glucuronide Trifluoroacetic Acid Salt |
Molecular Formula | C33H34F3N7O11 |
Molecular Weight | 761.66 |
IUPAC Name | (2S,3S,4S,5R,6S)-6-[3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C31H33N7O9/c1-37-20-10-7-17(14-19(20)36-22(37)15-35-18-8-5-16(6-9-18)28(32)33)29(43)38(21-4-2-3-12-34-21)13-11-23(39)46-31-26(42)24(40)25(41)27(47-31)30(44)45/h2-10,12,14,24-27,31,35,40-42H,11,13,15H2,1H3,(H3,32,33)(H,44,45)/t24-,25-,26+,27-,31+/m0/s1 |
SMILES | CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N |
Appearance | Off-White Solid |
Melting Point | >155°C (dec.) |
Description | Dabigatran Acyl-β-D-Glucuronide Trifluoroacetic Acid Salt is the major metabolite of Dabigatran in humans. Four isomeric acylglucuronides of Dabigatran were isolated and purified from urine of dosed rhesus monkeys. NMR analysis confirmed the structures of the four metabolites as the 1-O-acylglucuronide (β anomer) and the 2-O-, 3-O-, and 4-O-acylglucuronides (α and β anomers). |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | N-[[2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine β-D-Glucopyranuronosyl Ester Trifluoroacetic Acid Salt |
PubChem Compound | 71315159 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume